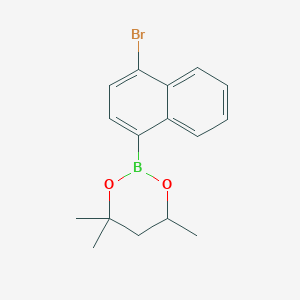
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (4B1N-TMD) is a boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. It is a boron-containing compound that is part of the family of boron-containing compounds known as boronic acids. 4B1N-TMD has been extensively studied for its ability to bind to carbohydrates, proteins, and other biological molecules, as well as its potential applications in drug delivery.
作用機序
The mechanism of action of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is largely unknown. However, it is believed that 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to carbohydrates, proteins, and other biological molecules via its boron-containing moiety. This binding is thought to result in the formation of complexes that can be used for various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane have not been extensively studied. However, it is believed that 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may have potential applications in the areas of drug delivery, protein-protein interactions, and enzyme-substrate interactions. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the areas of gene therapy and gene regulation.
実験室実験の利点と制限
The main advantage of using 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments is its ability to bind to carbohydrates, proteins, and other biological molecules. This makes it a useful tool for studying protein-protein interactions, enzyme-substrate interactions, and other scientific research applications. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize and is not toxic or hazardous.
However, there are some limitations to using 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. For example, the binding of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to biological molecules is not always specific and can result in the formation of non-specific complexes. Additionally, the binding of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to biological molecules is not always reversible, which can limit its usefulness in certain experiments.
将来の方向性
The potential applications of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are vast and there are many potential future directions for its use. For example, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new drug delivery systems and in the study of protein-protein interactions and enzyme-substrate interactions. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the study of gene regulation and gene therapy. Finally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials for use in the fields of nanotechnology and biotechnology.
合成法
The synthesis of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is typically achieved through a two-step process. The first step involves the reaction of 4-bromo-1-naphthyl bromide with trimethyl-1,3,2-dioxaborinane in the presence of a base, such as triethylamine, to form the desired product. The second step involves the deprotection of the boron-containing compound using a suitable acid, such as hydrochloric acid, to form the desired product.
科学的研究の応用
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in a variety of scientific research areas. For example, it has been used in the synthesis of new boron-containing drugs, as well as in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the areas of drug delivery, protein-protein interactions, and enzyme-substrate interactions.
特性
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYSVJMYRMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














